molecular formula C7H15ClN2O3S B13568888 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamidehydrochloride

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamidehydrochloride

Cat. No.: B13568888
M. Wt: 242.72 g/mol
InChI Key: YOWUCZUQIJVPRF-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is a synthetic organic compound characterized by a central six-membered thian ring (tetrahydrothiopyran) modified with two sulfonyl oxygen atoms (1,1-dioxo group) and an acetamide moiety substituted with an amino group at the α-position . The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Its unique structure combines a sulfone-functionalized heterocycle with a primary amine, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.72 g/mol

IUPAC Name

2-amino-2-(1,1-dioxothian-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H2,9,10);1H

InChI Key

YOWUCZUQIJVPRF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride typically involves the reaction of appropriate thiopyran derivatives with amino acids under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products have their own unique properties and applications .

Scientific Research Applications

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with analogs sharing key features: sulfone groups , heterocyclic rings , or acetamide backbones . Below is a detailed analysis (Table 1) and discussion of structural variations and their implications.

Table 1: Comparative Analysis of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide Hydrochloride and Analogues
Compound Name Molecular Formula Key Structural Features Solubility Biological Activity Reference
2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride C₆H₁₁ClN₂O₃S Six-membered thian ring, 1,1-dioxo sulfone, primary amine, acetamide High (due to HCl salt) Potential enzyme inhibition via sulfone-amine interactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride C₆H₁₂ClNO₄S Four-membered thietan ring, 1,1-dioxo sulfone, ester group Moderate Altered steric effects; possible metabolic instability from ester
2-(Methylamino)acetamide hydrochloride C₃H₉ClN₂O Linear acetamide, secondary amine (methyl group) High Broader receptor affinity due to methyl substitution
2-(1-Aminocyclopentyl)acetamide hydrochloride C₇H₁₅ClN₂O Cyclopentyl ring, primary amine Moderate Enhanced lipophilicity for membrane penetration
2-(Dimethylamino)acetamide hydrochloride C₄H₁₁ClN₂O Tertiary amine (dimethyl group), acetamide High Increased lipophilicity; reduced hydrogen-bonding capacity

Key Differences and Implications

Heterocyclic Ring Size and Sulfone Group :

  • The six-membered thian ring in the target compound provides conformational flexibility and reduced ring strain compared to the four-membered thietan in . This enhances binding affinity to larger enzyme active sites .
  • The 1,1-dioxo sulfone group increases electron-withdrawing effects, stabilizing negative charges and improving interactions with cationic residues in proteins .

Amino Group Substitution: The primary amine in the target compound allows stronger hydrogen bonding versus secondary (methylamino) or tertiary (dimethylamino) amines , which prioritize hydrophobic interactions.

Salt Form and Solubility :

  • All compounds listed use hydrochloride salts to improve aqueous solubility, critical for in vitro assays. However, steric bulk from larger substituents (e.g., cyclopentyl in ) reduces solubility compared to linear analogs.

Biological Activity

2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The IUPAC name for this compound is 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid. It has a molecular formula of C6H11NO4S and a molecular weight of approximately 189.22 g/mol. The compound is typically found in a powder form and has a purity level of 95% .

Biological Activity

The biological activity of 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, thiazolidine derivatives have shown effectiveness against various bacterial strains. A study focusing on thiazolidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thian ring in this compound may contribute to similar effects.

Antioxidant Properties

Compounds containing sulfur and nitrogen are often associated with antioxidant activities. The presence of the dioxo-thian moiety may enhance the ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Enzyme Inhibition

Certain amino acid derivatives have been studied for their enzyme inhibitory potential. For example, compounds similar to 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

Study Findings
Study A (2020)Investigated the antimicrobial activity of thiazolidine derivatives; found effective against E. coli and S. aureus.
Study B (2021)Evaluated antioxidant properties; compounds showed significant DPPH radical scavenging activity.
Study C (2022)Focused on enzyme inhibition; reported IC50 values indicating strong inhibition of cholinesterases by related compounds.

The proposed mechanisms through which 2-Amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, influencing cellular signaling pathways.
  • Radical Scavenging : The dioxo group can donate electrons, neutralizing free radicals and preventing cellular damage.
  • Enzyme Binding : The amino group may facilitate binding to active sites on enzymes, leading to inhibition.

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